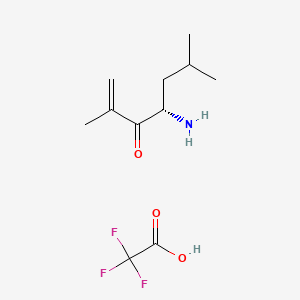

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

Beschreibung

(S)-4-Amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate (CAS: 1619233-32-7) is a chiral organic compound featuring a trifluoroacetate counterion. Its structure comprises a heptenone backbone substituted with amino and methyl groups at specific positions, with the trifluoroacetate moiety enhancing solubility and stability in polar solvents.

Eigenschaften

IUPAC Name |

(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRERPDGQQWNGFC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Design for 2,6-Dimethyl Branching

Introducing methyl groups at positions 2 and 6 necessitates a tailored propargylic alcohol precursor. For example, Sonogashira coupling of o-bromobenzaldehydes with methyl-substituted propargyl alcohols could yield branched intermediates. Subsequent PCC oxidation would then generate the enone skeleton. However, steric hindrance from the methyl groups may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.

Introduction of the 4-Amino Group

The stereospecific incorporation of the (S)-4-amino group presents a synthetic challenge. Reductive amination emerges as a viable strategy, wherein the ketone intermediate reacts with an amine under reducing conditions. Patent US10544189B2 outlines a process where a ketone undergoes reductive amination with a chiral amine precursor in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid. Applying this to 2,6-dimethylhept-1-en-3-one would require a chiral amine source or asymmetric catalysis to induce the (S)-configuration.

Resolution of (S)-Enantiomer

Chiral chromatography remains the most straightforward method for resolving enantiomers. Patent WO2013122236A1 describes the use of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) for separating stereoisomers of amino-containing compounds. Solvent systems comprising hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) have resolved similar amines with >99% ee.

Trifluoroacetate Salt Formation

The final step involves converting the free amine into its trifluoroacetate salt. Patent US11885818B2 details a protocol where the amine is dissolved in dry methanol and treated with TFA (1.1 equivalents) at 0°C. Crystallization at −20°C yields the salt with high purity (>98%). This method’s reproducibility is evidenced by its application to structurally complex amines in pharmaceutical syntheses.

Purification via Liquid-Liquid Extraction

Post-salt formation, impurities are removed using liquid-liquid extraction. Patent WO2016060135A1 recommends isopropyl acetate and aqueous sodium bicarbonate for partitioning, leveraging the salt’s polarity to isolate it in the aqueous phase. Subsequent acidification and extraction into dichloromethane followed by solvent evaporation yield the pure trifluoroacetate salt.

Comparative Analysis of Oxidation Methods

The table below evaluates oxidation strategies for ketone synthesis:

| Method | Reagent | Conditions | Yield | Substrate Compatibility |

|---|---|---|---|---|

| PCC Oxidation | PCC/NaOAc | CH₂Cl₂, rt, 24 h | 55–78% | Primary/secondary alcohols |

| TiCl₄/Et₃N | TiCl₄, Et₃N | CH₂Cl₂, 0°C, 2 h | 60–85% | Primary alcohols only |

PCC offers broader substrate tolerance, while TiCl₄/Et₃N provides higher yields for primary alcohols.

Challenges in Scale-Up

Industrial-scale synthesis faces hurdles in maintaining enantiopurity during amination and salt crystallization. Patent US10544189B2 emphasizes the need for rigorous temperature control (−20°C to 0°C) during TFA addition to prevent racemization. Additionally, residual solvents like dichloromethane must be reduced to <50 ppm, requiring rotary evaporation under high vacuum .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or oxime derivatives.

Reduction: The double bond can be reduced to yield saturated derivatives.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

Wissenschaftliche Forschungsanwendungen

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: The compound is utilized in the development of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Chiral center: The (S)-configuration at the 4-amino position.

- Functional groups: Amino (-NH2), ketone (C=O), and trifluoroacetate (-CF3COO⁻).

- Stereoelectronic properties : The trifluoroacetate group increases electron-withdrawing effects, influencing reactivity.

Comparison with Structurally Similar Compounds

Lithium Trifluoroacetate (C2F3LiO2·H2O)

- Structural differences: Lacks the amino-ketone backbone but shares the trifluoroacetate group.

- Applications : Primarily used as a catalyst or electrolyte additive due to its ionic nature.

- Physical properties : Solid at room temperature, hygroscopic, and highly soluble in polar solvents.

| Property | (S)-4-Amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate | Lithium Trifluoroacetate |

|---|---|---|

| Molecular Formula | C9H14F3NO3 | C2F3LiO2·H2O |

| Molecular Weight | 249.21 g/mol (estimated) | 159.96 g/mol |

| State at RT | Solid (assumed based on standard storage) | Solid |

| Key Functional Groups | Amino, ketone, trifluoroacetate | Trifluoroacetate, lithium ion |

Phenyl Trifluoroacetate (C8H5F3O2)

- Structural differences: Aromatic ester lacking amino or ketone groups.

- Applications : Intermediate in peptide synthesis and agrochemical production.

- Physical properties: Liquid at RT (boiling point: 146–147°C), non-polar solvent compatibility.

| Property | (S)-4-Amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate | Phenyl Trifluoroacetate |

|---|---|---|

| Molecular Formula | C9H14F3NO3 | C8H5F3O2 |

| Molecular Weight | 249.21 g/mol (estimated) | 190.12 g/mol |

| State at RT | Solid | Liquid |

| Reactivity | Amino group enables nucleophilic reactions | Ester hydrolysis under basic conditions |

Triflusulfuron Methyl Ester (C15H15F3N6O6S)

- Structural differences : Contains a triazine ring and sulfonylurea group.

- Applications : Herbicide targeting broadleaf weeds.

- Physical properties : Solid, low water solubility, and photostable.

| Property | (S)-4-Amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate | Triflusulfuron Methyl Ester |

|---|---|---|

| Molecular Formula | C9H14F3NO3 | C15H15F3N6O6S |

| Key Functional Groups | Amino, ketone, trifluoroacetate | Triazine, sulfonylurea, ester |

| Bioactivity | Potential pharmaceutical intermediate | Herbicidal activity |

Functional Group-Based Comparison

Amino Group Derivatives

- The amino group in the target compound distinguishes it from non-nitrogenous analogs like phenyl trifluoroacetate. This group facilitates hydrogen bonding and participation in Schiff base formation, enhancing its utility in drug design.

Trifluoroacetate Counterion

- Compared to lithium trifluoroacetate, the target compound’s trifluoroacetate acts as a stabilizing counterion rather than a standalone salt. This reduces hygroscopicity compared to ionic analogs.

Application-Based Comparison

- Pharmaceuticals: The target compound’s chirality and amino-ketone motif make it valuable for synthesizing enantiopure drugs, unlike phenyl trifluoroacetate or triflusulfuron.

- Agrochemicals : Triflusulfuron derivatives dominate herbicidal applications, whereas the target compound’s role remains exploratory.

Biologische Aktivität

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate is a synthetic compound that has garnered interest in various biological research fields. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H16F3N1O2

- Molecular Weight : 209.23 g/mol

- CAS Number : 31162-48-8

- IUPAC Name : (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

The compound features a unique structure that contributes to its biological activity. The presence of the trifluoroacetate group enhances its solubility and stability in biological systems.

Mechanisms of Biological Activity

Research indicates that (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate exhibits several biological activities:

-

Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit tyrosine phosphatase 1B (PTP1B), which is significant in glucose metabolism and insulin signaling pathways .

Activity Type Measurement Method Tyrosine Phosphatase Inhibition Colorimetric/Fluorometric Assays Glucose Uptake Cell-based assays Insulin Secretion Bioluminescent Assays - Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate:

- Case Study on Insulin Sensitivity :

- Anti-inflammatory Effects :

- Antioxidant Activity Assessment :

Q & A

Basic: What are the recommended synthetic routes for (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate, and how is enantiomeric purity ensured?

The synthesis typically involves trifluoroacetic acid derivatives for salt formation. A common approach includes:

- Amino-ketone precursor preparation : Reacting a chiral amino alcohol with a ketone under Mitsunobu conditions to retain stereochemistry.

- Trifluoroacetate salt formation : Treating the free amine with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane, followed by solvent removal under reduced pressure .

- Enantiomeric purity control : Chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm >99% enantiomeric excess .

Basic: What analytical methods are critical for structural confirmation of this compound?

Key techniques include:

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (e.g., Enraf-Nonius CAD-4 diffractometer, ω/2θ scans, ψ-scan absorption correction) to resolve the (S)-configuration and trifluoroacetate counterion positioning .

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., ¹⁹F NMR at 376 MHz in CDCl₃) to identify trifluoroacetate signals (δ ~ -75 ppm) and distinguish diastereotopic methyl groups in the heptenone backbone .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm the molecular ion ([M+H]⁺) and isotopic pattern matching .

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected coupling in NMR or ambiguous NOEs) require:

- Dynamic NMR experiments : To probe rotational barriers in the enone system, which may cause signal splitting at low temperatures .

- DFT computational modeling : Compare calculated (e.g., B3LYP/6-31G*) and experimental ¹³C NMR chemical shifts to validate conformational preferences .

- Alternative crystallization solvents : Use hexane/ethyl acetate mixtures to obtain higher-quality crystals for unambiguous X-ray refinement .

Advanced: What experimental strategies mitigate instability of the trifluoroacetate group during reactions?

The hygroscopic nature of trifluoroacetate salts necessitates:

- Strict anhydrous conditions : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., salt formation) .

- Low-temperature storage : Store at -20°C under argon, with molecular sieves to prevent hydration .

- In situ derivatization : Convert the salt to a stable tert-butoxycarbonyl (Boc) derivative using Boc₂O in THF if prolonged storage is required .

Advanced: How can this compound act as a catalyst or ligand in asymmetric synthesis?

The amino-ketone moiety and trifluoroacetate counterion enable:

- Chiral Lewis base catalysis : Activate α,β-unsaturated carbonyls via hydrogen bonding in asymmetric Michael additions (e.g., with ethyl acrylate in toluene at -40°C) .

- Metal coordination : Serve as a ligand for palladium catalysts in cross-coupling reactions; trifluoroacetate may enhance electrophilicity of metal centers .

- Kinetic resolution studies : Screen substrates (e.g., racemic alcohols) to assess enantioselective acylation efficiency under mild conditions .

Advanced: What methodologies resolve challenges in scaling up the synthesis without racemization?

Key considerations include:

- Flow chemistry : Continuous processing with immobilized enzymes (e.g., Candida antarctica lipase B) to maintain stereochemical integrity during amide bond formation .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect early signs of racemization .

- Green solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact while retaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.